9-Benzylcarbazole-3,6-dicarboxaldehyde
Overview
Description
9-Benzylcarbazole-3,6-dicarboxaldehyde is a chemical compound with the molecular formula C21H15NO2 . It is a solid substance at 20 degrees Celsius . The compound is light yellow to brown in color and appears as a powder or crystal .
Molecular Structure Analysis
The molecular structure of 9-Benzylcarbazole-3,6-dicarboxaldehyde consists of 42 bonds in total. These include 27 non-H bonds, 23 multiple bonds, 4 rotatable bonds, 2 double bonds, and 21 aromatic bonds. The structure also contains 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 aldehyde groups (aromatic), and 1 pyrrole .Physical And Chemical Properties Analysis
9-Benzylcarbazole-3,6-dicarboxaldehyde has a molecular weight of 313.36 . It is a solid at 20 degrees Celsius and should be stored under inert gas to avoid air sensitivity .Scientific Research Applications
Electrochromic Polymers
9-Benzylcarbazole-3,6-dicarboxaldehyde derivatives have been utilized in the development of novel electrochromic polymers. These polymers are synthesized through Suzuki reactions and are noted for their excellent solubility, film-forming ability, high coloration efficiency, and electrochromic stability. Such properties indicate their significant potential as electrochromic materials, which can be applied in smart windows, displays, and low-energy-consuming devices (Zhang et al., 2019).
Photophysical Properties and Fluorescent Dyes
The solvatochromic behavior of carbazole derivatives, including 9-Benzylcarbazole-3,6-dicarboxaldehyde, has been studied, revealing their potential as fluorescent dyes. These compounds exhibit positive solvatochromism and solvatofluorism, indicating their usefulness in the development of new optical materials and sensors. Their thermal stability up to 300°C and the detailed study of their UV–Vis absorption and fluorescence emission spectra in various solvents underline their applicability in diverse scientific fields (Gupta et al., 2011).
Organic Light Emitting Diodes (OLEDs)
Carbazole derivatives, including those related to 9-Benzylcarbazole-3,6-dicarboxaldehyde, have shown promise in the creation of bicarbazole/cyanobenzene hybrid host materials for OLED applications. These materials exhibit high thermal stabilities, thermally activated delayed fluorescence (TADF), and tunable electrochemical properties. Their synthesis involves a straightforward one-step catalyst-free C-N coupling reaction, providing a new avenue for the development of efficient, solution-processed OLEDs (Cao et al., 2017).
Schiff Bases for Neurodegenerative Disorders
Research into Schiff bases derived from carbazole analogs, including 9-Benzylcarbazole-3,6-dicarboxaldehyde, has identified potential treatments for neurodegenerative diseases such as Alzheimer’s disease. Through bioinformatics, cheminformatics, and computational pharmacological methods, these studies aim to predict the drug-like, pharmacokinetic, and pharmacodynamic properties of new compounds, as well as their binding to therapeutic targets (Avram et al., 2021).
Photostability and Thermostability in Imaging
Carbazole derivatives have been investigated for their photostability and thermostability, making them suitable for applications in imaging technologies, particularly protein labeling. These compounds demonstrate high quantum yields and significant fluorescence intensity increases when labeling proteins like bovine serum albumin (BSA), showcasing their potential in biological imaging and diagnostics (Yu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
9-benzylcarbazole-3,6-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSXZJXJVWYRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596607 | |
Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzylcarbazole-3,6-dicarboxaldehyde | |
CAS RN |
200698-05-1 | |
Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Benzylcarbazole-3,6-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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